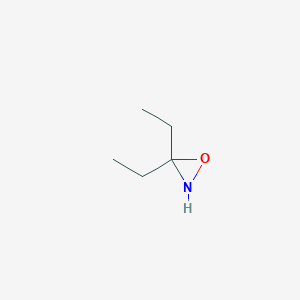
3,3-Diethyloxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyloxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon atoms. This compound is part of the oxaziridine family, known for their strained ring structures and unique reactivity. Oxaziridines are versatile oxidants and have been widely studied for their applications in organic synthesis, particularly in oxidation and amination reactions .
Vorbereitungsmethoden
The synthesis of 3,3-Diethyloxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. One common method is the oxidation of an imine precursor using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the oxaziridine ring.
Industrial production methods for oxaziridines, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
3,3-Diethyloxaziridine undergoes a variety of chemical reactions, primarily due to its strained ring structure and the presence of both oxygen and nitrogen atoms. Some of the key reactions include:
Oxidation: this compound can act as an oxidizing agent, transferring an oxygen atom to substrates such as alkenes, sulfides, and amines.
Hydrolysis: In acidic conditions, this compound can hydrolyze to form diethyl ketone and acetaldehyde.
Common reagents used in these reactions include m-CPBA for oxidation and various nucleophiles for amination reactions. The major products formed depend on the specific reaction conditions and substrates used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3,3-Diethyloxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. This is facilitated by the strained three-membered ring structure, which makes the compound highly reactive. The oxygen transfer typically occurs through a concerted mechanism, where the oxygen atom is transferred to the substrate in a single step . The nitrogen transfer can involve the formation of an intermediate complex, followed by the transfer of the nitrogen atom to the substrate .
Vergleich Mit ähnlichen Verbindungen
3,3-Diethyloxaziridine is similar to other oxaziridines, such as 2,3,3-triethyloxaziridine and N-sulfonyloxaziridines. it is unique in its specific reactivity and the types of reactions it can undergo. For example, 2,3,3-triethyloxaziridine has been shown to undergo hydrolysis to form different products compared to this compound . N-sulfonyloxaziridines, on the other hand, are more commonly used for asymmetric oxidation reactions due to their ability to induce chirality in the products .
Eigenschaften
CAS-Nummer |
50673-00-2 |
|---|---|
Molekularformel |
C5H11NO |
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
3,3-diethyloxaziridine |
InChI |
InChI=1S/C5H11NO/c1-3-5(4-2)6-7-5/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
SFWLZJZMXZROEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(NO1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



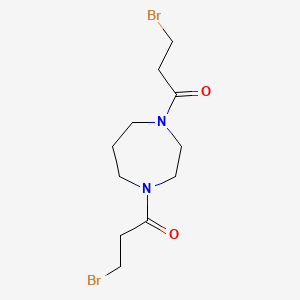

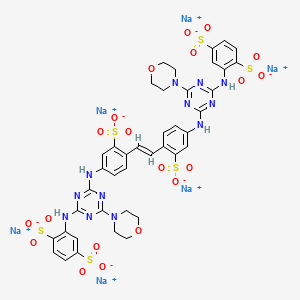

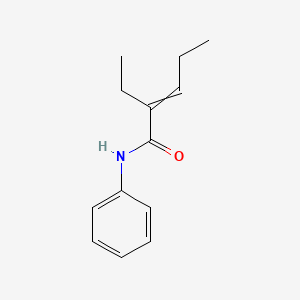

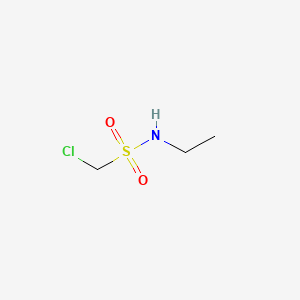
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
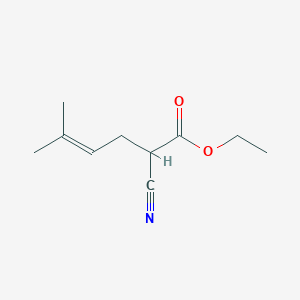
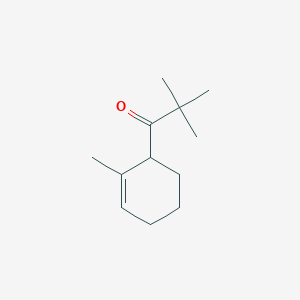

![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)

